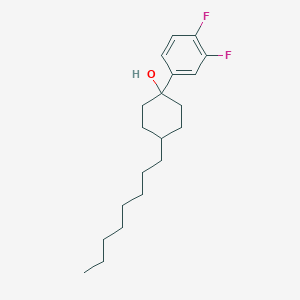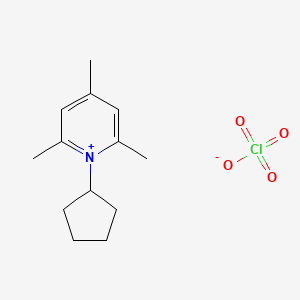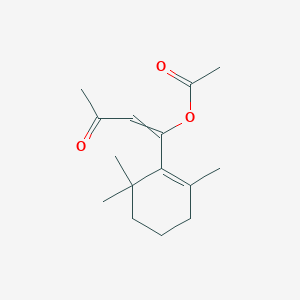
2,5-Dinitrothiophene-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinitrothiophene-3,4-diamine is an organic compound that belongs to the class of nitrothiophenes This compound is characterized by the presence of two nitro groups and two amino groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrothiophene-3,4-diamine typically involves the nitration of thiophene derivatives followed by reduction. One common method is the nitration of 2,5-dihalothiophenes using fuming sulfuric acid and nitric acid at controlled temperatures to yield 2,5-dihalo-3,4-dinitrothiophenes . The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dinitrothiophene-3,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder
Acidic Conditions: Hydrochloric acid, sulfuric acid
Major Products:
Reduction Products: 2,5-Diaminothiophene-3,4-diamine
Substitution Products: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
2,5-Dinitrothiophene-3,4-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dinitrothiophene-3,4-diamine involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Comparison: 2,5-Dinitrothiophene-3,4-diamine is unique due to the presence of both nitro and amino groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 2,5-Dibromo-3,4-dinitrothiophene and 2,5-Dichloro-3,4-dinitrothiophene primarily feature halogen substituents, which influence their reactivity and applications differently .
Propiedades
Número CAS |
90069-93-5 |
|---|---|
Fórmula molecular |
C4H4N4O4S |
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
2,5-dinitrothiophene-3,4-diamine |
InChI |
InChI=1S/C4H4N4O4S/c5-1-2(6)4(8(11)12)13-3(1)7(9)10/h5-6H2 |
Clave InChI |
JHEAFNCQBDTMHC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


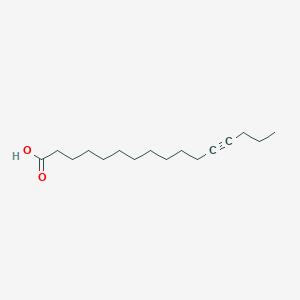

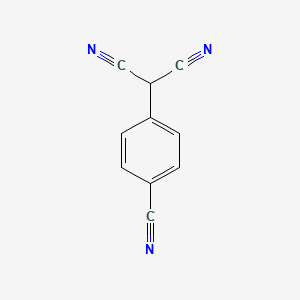
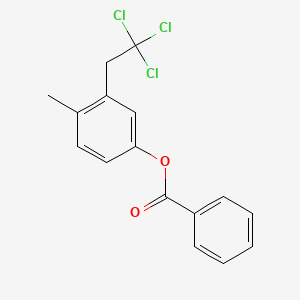

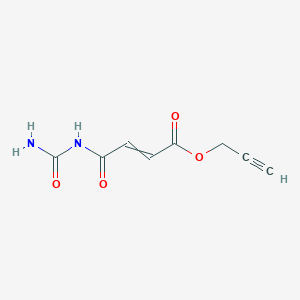
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
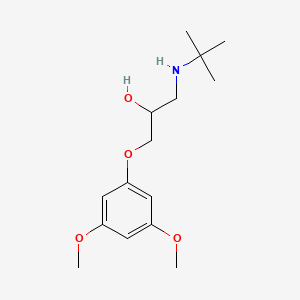
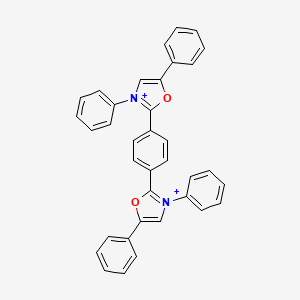
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

